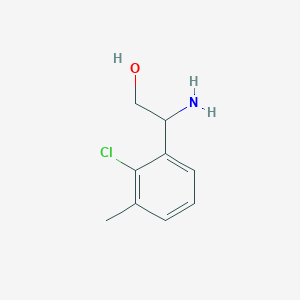
Tetrapropylammoniumphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropylammoniumphosphate is a quaternary ammonium compound with the chemical formula [N(C3H7)4]+[PO4]3-. It is known for its stability and unique properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapropylammoniumphosphate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide such as n-bromopropane. The reaction follows a Menshutkin reaction mechanism: [ (C3H7)3N + C3H7Br \rightarrow (C3H7)4N+Br- ] The resulting tetrapropylammonium bromide is then reacted with a phosphate source, such as phosphoric acid, to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous processes using reactors designed for precise control of reaction conditions. The use of ion-exchange resins or electrodialysis can further purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapropylammoniumphosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: TPAP in the presence of a co-oxidant such as N-methylmorpholine-N-oxide (NMO) is commonly used.
Substitution: Strong nucleophiles and appropriate solvents are typically employed.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrapropylammoniumphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of zeolites and other porous materials.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which tetrapropylammoniumphosphate exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group can disrupt membrane integrity and alter ion transport, leading to various biological effects. The phosphate group can participate in phosphorylation reactions, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Tetrapropylammoniumphosphate is unique among quaternary ammonium compounds due to its specific combination of the tetrapropylammonium cation and phosphate anion. Similar compounds include:
Tetramethylammonium: [N(CH3)4]+
Tetraethylammonium: [N(C2H5)4]+
Tetrabutylammonium: [N(C4H9)4]+
Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity, making it particularly useful in specialized applications .
Propriétés
Formule moléculaire |
C36H84N3O4P |
|---|---|
Poids moléculaire |
654.0 g/mol |
Nom IUPAC |
tetrapropylazanium;phosphate |
InChI |
InChI=1S/3C12H28N.H3O4P/c3*1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h3*5-12H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clé InChI |
IGZKEGRSNICPPP-UHFFFAOYSA-K |
SMILES canonique |
CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)










